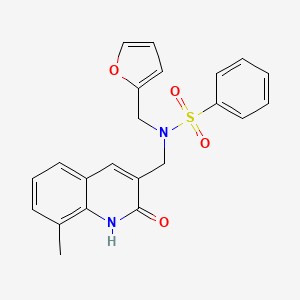
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylfuran-2-carboxamide
Overview
Description
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylfuran-2-carboxamide, also known as VU6005649, is a novel compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of neuroscience and drug discovery.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit endothelial cell proliferation, migration, sprouting, and tube formation .
Mode of Action
It is suggested that similar compounds suppress endothelial cell migration induced by vegf and exert inhibitory effects on angiogenesis in vegf-secreting malignant tumors .
Biochemical Pathways
It is suggested that similar compounds affect the vegf pathway, which plays a crucial role in angiogenesis .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they may have good bioavailability and can effectively reach their target sites .
Result of Action
Similar compounds have been found to inhibit tumor growth in vivo, suggesting that this compound may have similar effects .
Advantages and Limitations for Lab Experiments
One advantage of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylfuran-2-carboxamide in lab experiments is that it is a selective PAM of the mGlu7 receptor, which means that it does not affect other receptors in the brain. This makes it a useful tool for studying the role of the mGlu7 receptor in various neurological disorders. One limitation of using this compound is that it has poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylfuran-2-carboxamide in scientific research. One direction is to further study the anxiolytic and antidepressant effects of this compound in animal models and to explore its potential as a treatment for anxiety and depression in humans. Another direction is to investigate the role of the mGlu7 receptor in other neurological disorders such as schizophrenia and to develop drugs that target this receptor for the treatment of these disorders. Finally, there is a need to develop more water-soluble analogs of this compound that can be used in a wider range of experiments.
Synthesis Methods
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylfuran-2-carboxamide is a multi-step process that involves the use of various reagents and solvents. The synthesis starts with the reaction of 2-hydroxy-6-methoxyquinoline with propargyl bromide to form 2-(prop-2-yn-1-yl)quinolin-6-ol. This intermediate is then reacted with 2,5-dimethoxytetrahydrofuran-3-carboxylic acid to form the final product, this compound.
Scientific Research Applications
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylfuran-2-carboxamide has been found to have potential applications in the field of neuroscience and drug discovery. This compound has been shown to act as a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 7 (mGlu7). This receptor is involved in the regulation of neurotransmitter release and synaptic plasticity, making it a promising target for the development of drugs for the treatment of various neurological disorders such as anxiety, depression, and schizophrenia.
properties
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-3-8-21(19(23)17-5-4-9-25-17)12-14-10-13-11-15(24-2)6-7-16(13)20-18(14)22/h4-7,9-11H,3,8,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLGLUHLDJQBAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401329279 | |
| Record name | N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylfuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658542 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
674364-03-5 | |
| Record name | N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylfuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-cyclopropyl-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719660.png)
![2-bromo-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719665.png)
![2-(N-methyl4-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B7719673.png)

![ethyl 4-({N'-[(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7719692.png)

![N-(2-Fluorophenyl)-2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B7719695.png)

